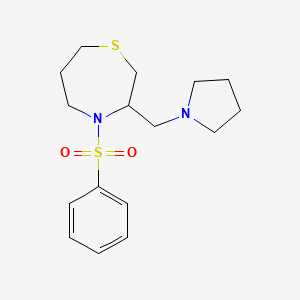![molecular formula C13H17ClN2O4S B2985471 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide CAS No. 923117-91-3](/img/structure/B2985471.png)
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O4S and a molecular weight of 332.8 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide consists of a morpholine ring and a benzene ring linked to each other . The compound has a chlorine atom attached to one of the carbon atoms in the benzene ring .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 219.17°C and a predicted boiling point of 514.07°C . Its predicted density is approximately 1.4 g/cm3, and it has a predicted refractive index of 1.58 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents :
- Benzothiazole derivatives containing acetamido and carbothioamido pharmacophores, including morpholino derivatives, have shown promise as anticonvulsant agents. Their synthesis and characterization, as well as in vivo anticonvulsant and acute toxicity screening, demonstrate the potential of these compounds in developing new anticonvulsant drugs (Amir et al., 2011).
Antimicrobial Activity :
- Some derivatives of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide have demonstrated significant antimicrobial activity. This includes novel benzoxazole derivatives synthesized and tested against strains of Gram-positive and Gram-negative bacteria as well as yeasts, showing a broad spectrum of activity (Temiz‐Arpacı et al., 2005).
Anticancer Activity :
- Novel sulfonamide derivatives synthesized using 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide as a key intermediate have been screened for anticancer activity. One such compound showed potent activity against breast cancer cell lines (Ghorab et al., 2015).
Antinociceptive Effects :
- Derivatives like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide have shown high affinity for σ1 receptors and demonstrated antinociceptive effects in vivo, suggesting potential for treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Antifungal Agents :
- Certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents with potential for treating infections caused by Candida and Aspergillus species (Bardiot et al., 2015).
Chemical Synthesis Applications :
- Compounds like 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide have been used in various chemical synthesis processes, contributing to the development of novel compounds with potential therapeutic applications (Prezent & Dorokhov, 2003).
Corrosion Inhibition :
- N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. Its adsorption behavior and inhibiting effect have been characterized, showing significant inhibition efficiency (Nasser & Sathiq, 2016).
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and DNA replication. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
The compound interacts with its target, DHFR, by binding to its active sites This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and DNA replication
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides and DNA replication. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA replication. This disruption can lead to cell death, particularly in rapidly dividing cells such as bacteria and cancer cells .
Result of Action
The inhibition of DHFR by 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide leads to a decrease in nucleotide synthesis and DNA replication. This can result in cell death, particularly in rapidly dividing cells such as bacteria and cancer cells . Therefore, the compound exhibits antimicrobial and antitumor activities .
Zukünftige Richtungen
The future directions for the use of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide could involve further exploration of its potential antimicrobial and anticancer activities. Given its inhibition of DHFR, it could be studied for its potential use in treating diseases where this enzyme plays a key role .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-1-3-12(4-2-11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKGGYDKZGLYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

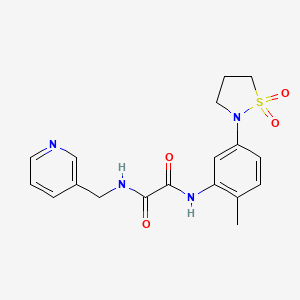
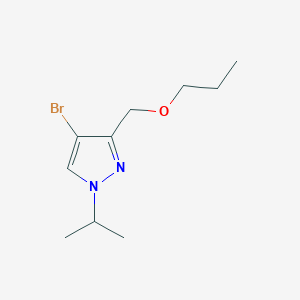
![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B2985391.png)
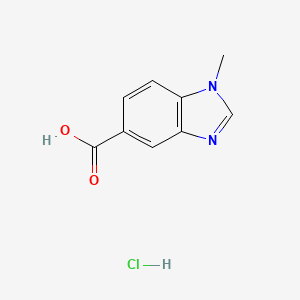
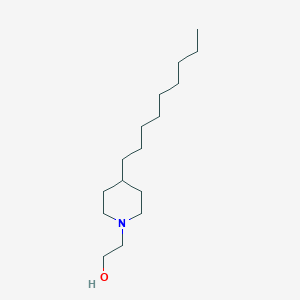
![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)
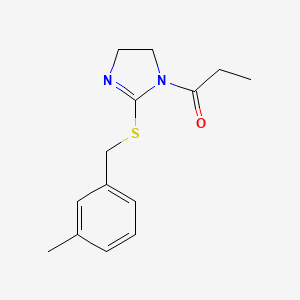
![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{ethyl[(3-fluorophenyl)methyl]amino}acetamide](/img/structure/B2985403.png)
![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)
![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)
![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)
